6-cyclobutyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid
CAS No.: 2092712-79-1
Cat. No.: VC3212271
Molecular Formula: C10H11N3O2
Molecular Weight: 205.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2092712-79-1 |
|---|---|
| Molecular Formula | C10H11N3O2 |
| Molecular Weight | 205.21 g/mol |
| IUPAC Name | 6-cyclobutyl-5H-imidazo[1,2-b]pyrazole-7-carboxylic acid |
| Standard InChI | InChI=1S/C10H11N3O2/c14-10(15)7-8(6-2-1-3-6)12-13-5-4-11-9(7)13/h4-6,12H,1-3H2,(H,14,15) |
| Standard InChI Key | CRSWWIOLPBMZEI-UHFFFAOYSA-N |
| SMILES | C1CC(C1)C2=C(C3=NC=CN3N2)C(=O)O |
| Canonical SMILES | C1CC(C1)C2=C(C3=NC=CN3N2)C(=O)O |
Introduction
6-Cyclobutyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid is a heterocyclic organic compound that belongs to the imidazo[1,2-b]pyrazole family. This compound features a unique structure, combining a cyclobutyl group with an imidazo[1,2-b]pyrazole scaffold, which includes a carboxylic acid functional group. The presence of these functional groups contributes to its distinct chemical and biological properties, making it a subject of interest in medicinal chemistry and pharmaceutical research.
Synthesis Methods
The synthesis of 6-cyclobutyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid typically involves the selective functionalization of the imidazo[1,2-b]pyrazole scaffold. Common synthetic routes may include:
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Cyclocondensation: This involves the reaction of 5-amino-1H-pyrazoles with α-haloketones to form the imidazo[1,2-b]pyrazole core.
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Br/Mg-Exchange and Magnesiation: These methods involve regioselective magnesiations and zincations with TMP-bases, followed by trapping reactions with electrophiles to introduce the cyclobutyl and carboxylic acid groups.
Biological Activity and Applications
6-Cyclobutyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid is of interest due to its potential therapeutic applications. The compound's unique structure suggests it could modulate biological pathways involved in cell proliferation and inflammation. While specific biological activities have not been extensively detailed for this compound, its structural features align with those of other imidazo[1,2-b]pyrazole derivatives known for their anti-inflammatory and anticancer properties.
Comparison with Similar Compounds
Similar compounds within the imidazo[1,2-b]pyrazole family, such as 1H-imidazo[1,2-b]pyrazole-7-carboxylic acid (CAS 135830-13-6), exhibit diverse biological activities including anti-inflammatory and anticancer effects. The presence of a cyclobutyl group in 6-cyclobutyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid may impart unique steric and electronic properties, potentially enhancing its solubility and biological activity compared to other derivatives.
Industrial Production and Future Directions
Industrial production of this compound would likely involve scaling up laboratory synthesis methods, focusing on optimizing reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can enhance the efficiency and scalability of the production process. Future research should focus on exploring the compound's therapeutic potential and optimizing its synthesis for large-scale applications.
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